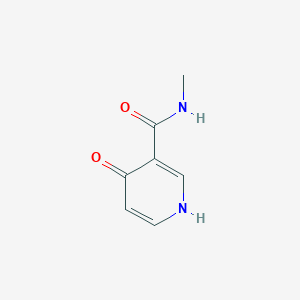

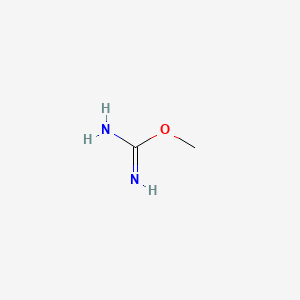

N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide and related compounds often involves diversity-oriented synthesis approaches. A notable method described involves a simple five-step process leading to the formation of 1-substituted 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamides through treatment with primary amines, demonstrating the compound's synthetic accessibility (Baškovč et al., 2012).

Molecular Structure Analysis

The molecular structure of related 4-oxo-dihydropyridine-3-carboxamides has been elucidated through crystallography, revealing hydrogen bonds forming infinite chains along specific axes, indicative of the compound's potential for forming stable molecular assemblies (Shu & Long, 2023).

Chemical Reactions and Properties

N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamides undergo various chemical reactions, including one-pot synthesis processes that yield novel derivatives. These processes often involve complex reaction mechanisms, indicating the compound's reactivity and the potential for creating a diverse array of derivatives for further study (Okawa et al., 1997).

Physical Properties Analysis

The physical properties, including solubility and fluorescence, of dihydropyridine derivatives have been a subject of study. Notably, the non-catalytic conversion of specific precursors in the presence of water can lead to fluorescent dihydropyridine carboxamides, suggesting unique spectral-luminescence properties that could be leveraged in various applications (Ershov et al., 2015).

Chemical Properties Analysis

The chemical properties of this compound derivatives have been explored through studies focusing on their reactivity and potential applications. For instance, the catalytic synthesis of carboxamides from carboxylic acids and amines using specific reagents highlights the compound's utility in creating valuable chemical entities (Shiina et al., 2008).

Scientific Research Applications

Synthetic Pathways and Chemical Properties

N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide, as part of the broader class of 1,4-dihydropyridines (DHPs), is significant in organic and medicinal chemistry due to its presence in various bioactive compounds. DHPs have been identified as crucial scaffolds in drug design, owing to their stability, ability to participate in hydrogen bonding, and notable dipole moment, which enhances interactions with biological targets. The synthesis of DHPs primarily involves the Hantzsch Condensation reaction, highlighting the atom economy and environmental benignity of these processes. These characteristics pave the way for further exploration in developing biologically active compounds by manipulating the active methylene groups used in DHP synthesis, aiming to compare their structure-activity relationships (SAR) (H. S. Sohal, 2021).

Application in Drug Development

The structural motif of 1,4-dihydropyridine is instrumental in the field of drug development, where it serves as a foundation for creating a variety of therapeutic agents. The adaptability of the DHP core allows for its incorporation into molecules exhibiting a wide range of pharmacological activities. This versatility is crucial in the search for new drug candidates, particularly those with improved efficacy and reduced toxicity. The synthesis and application of DHP derivatives continue to be a vibrant area of research, with ongoing efforts to explore their potential in treating various diseases (C. Kaushik et al., 2019).

Mechanism of Action

Target of Action

N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide, also known as 3-Pyridinecarboxamide, 1,4-dihydro-N-methyl-4-oxo-, is a compound that belongs to the class of organic compounds known as nicotinamides . These are heterocyclic aromatic compounds containing a pyridine ring substituted at position 3 by a carboxamide group . .

Mode of Action

It is known that pyridine moieties are present in many natural products, drugs, pesticides, and industrial materials . Pyridine fragments are used in drugs due to their specific characteristics such as basicity, hydrogen bond forming ability, water solubility, and especially because of pyridine rings are bioisosteres of amines, amides, N-heterocyclic rings, and benzene rings .

Biochemical Pathways

It is known that some bioactive compounds, such as ciprofloxacin, levofloxacin, delafloxacin, and elvitegravir, contain the fragment of 4-oxo-1,4-dihydropyridine-3-carboxylic acid . Other compounds like ivacaftor, dolutegravir, bictegravir, aspernigrin B, and 4PYR, contain the fragment of 4-oxo-1,4-dihydropyridine-3-carboxamide .

properties

IUPAC Name |

N-methyl-4-oxo-1H-pyridine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-8-7(11)5-4-9-3-2-6(5)10/h2-4H,1H3,(H,8,11)(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYSMVNPWERSAPZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

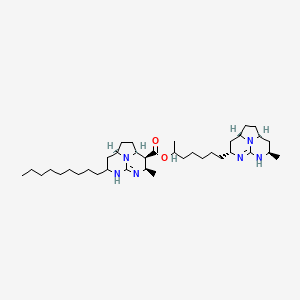

CNC(=O)C1=CNC=CC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80953323 |

Source

|

| Record name | N-Methyl-4-oxo-1,4-dihydropyridine-3-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80953323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3128-29-8 |

Source

|

| Record name | N(1)-Methyl-4-pyridone-5-carboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003128298 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methyl-4-oxo-1,4-dihydropyridine-3-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80953323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-[[4-[5-[acetyl(hydroxy)amino]pentylamino]-4-oxobutanoyl]-hydroxyamino]pentyl]-N'-(5-aminopentyl)-N'-hydroxybutanediamide;iron(3+)](/img/structure/B1216861.png)

![4-Chloro-6-[12-(6-chloro-5-formyl-2-methylsulfanyl-pyrimidin-4-yl)-3,12-diaza-6,9-diazoniadispiro[5.2.5^{9}.2^{6}]hexadecan-3-yl]-2-methylsulfanyl-pyrimidine-5-carbaldehyde](/img/structure/B1216882.png)